molecular formula C19H24N2O4 B195475 Arformoterol CAS No. 67346-49-0

Arformoterol

Cat. No. B195475
CAS RN: 67346-49-0
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06667344B2

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1 |f:1.2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
1.99 g
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
17.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
0.17 g
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 240 rpm for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes
Duration
10 min

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06667344B2

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1 |f:1.2.3.4,5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
1.99 g
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
17.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
0.17 g
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 240 rpm for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes
Duration
10 min

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.